Triflusal

Description

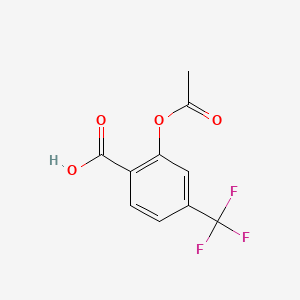

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045305 | |

| Record name | Triflusal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Triflusal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

322-79-2 | |

| Record name | Triflusal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflusal [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflusal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triflusal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetoxy-α,α,α-trifluoro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

114-117ºC | |

| Record name | Triflusal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Pharmacodynamics of Triflusal and its Active Metabolite HTB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflusal, a platelet aggregation inhibitor structurally related to the salicylates, and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), exhibit a multi-faceted mechanism of action that distinguishes them from other antiplatelet agents. This technical guide provides an in-depth exploration of the pharmacodynamic properties of this compound and HTB, focusing on their molecular targets, signaling pathway modulation, and overall effects on platelet function. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal assays are provided, and the core signaling pathways are visualized through diagrams to facilitate a comprehensive understanding of their complex interactions.

Introduction

This compound is an established antiplatelet drug used in the prevention of thromboembolic events.[1] Unlike aspirin, which primarily acts through irreversible acetylation of cyclooxygenase-1 (COX-1), this compound and its rapidly formed, long-lasting metabolite HTB offer a dual mechanism of action.[2] This involves not only the inhibition of the arachidonic acid cascade via cyclooxygenase but also the modulation of intracellular cyclic nucleotide concentrations through the inhibition of phosphodiesterases (PDEs).[1][2] Furthermore, emerging evidence indicates that this compound and HTB influence nitric oxide (NO) signaling and the activity of the transcription factor NF-κB, contributing to their anti-inflammatory and potential neuroprotective properties.[3][4] This guide synthesizes the current knowledge on these mechanisms, providing the quantitative data and methodological details essential for researchers in pharmacology and drug development.

Core Pharmacodynamic Mechanisms

The antiplatelet effect of this compound is a composite of the actions of the parent drug and its active metabolite, HTB. The primary mechanisms include:

-

Cyclooxygenase (COX) Inhibition: this compound and HTB inhibit COX enzymes, primarily COX-1 in platelets, thereby reducing the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[2]

-

Phosphodiesterase (PDE) Inhibition: HTB is an inhibitor of platelet phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) and inhibits platelet activation.[2]

-

Nitric Oxide (NO) Pathway Modulation: this compound has been shown to stimulate the production of nitric oxide (NO) from neutrophils, which can then act on platelets to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels, further inhibiting platelet aggregation.[3][5]

-

NF-κB Inhibition: this compound and HTB have been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and gene expression.[4][6]

Quantitative Analysis of Inhibitory Activity

The potency of this compound and HTB against their molecular targets has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: Inhibition of Cyclooxygenase (COX) and Downstream Effects

| Compound | Assay System | Target/Endpoint | IC50 / ID50 | Reference |

| This compound | LPS-activated human blood | COX-2 mediated PGE2 production | 0.16 mM | [7] |

| HTB | LPS-activated human blood | COX-2 mediated PGE2 production | 0.39 mM | [7] |

| This compound | Rat air pouch model (in vivo) | PGE2 production | 11.4 mg/kg (ID50) | [7] |

| This compound | Arachidonic acid-induced platelet aggregation | Platelet Cyclooxygenase | 0.8 mM | |

| HTB | Rat peritoneal macrophages (stimulated with IgG) | iNOS-mediated nitrite (B80452) production | 1.84 ± 0.34 mM | [6] |

| This compound | Rat peritoneal macrophages (stimulated with IgG) | iNOS-mediated nitrite production | 1.13 ± 0.12 mM | [6] |

Table 2: Inhibition of NF-κB Activation

| Compound | Assay System | Stimulus | IC50 | Reference |

| HTB | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | ~ 2 mM | [4] |

| Aspirin | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | ~ 4 mM | [4] |

Table 3: Inhibition of Platelet Aggregation and Adhesion

| Compound | Condition | Parameter | Inhibition | Reference |

| This compound | Ex vivo (600 mg/day for 15 days) | Platelet adhesion | 25% | [8] |

| This compound | Ex vivo (600 mg/day for 15 days) | Platelet aggregates | 89.6% | [8] |

| HTB | In vitro (1 mmol/L) | Platelet adhesion | 26% | [8] |

| HTB | In vitro (1 mmol/L) | Platelet aggregates | 18% | [8] |

Signaling Pathways and Visualizations

This compound and HTB interfere with key signaling cascades that govern platelet activation and inflammatory responses. The following diagrams, generated using the DOT language, illustrate these pathways.

Arachidonic Acid and COX Inhibition Pathway

This pathway shows how this compound and HTB block the conversion of arachidonic acid to thromboxane A2, a critical step in platelet aggregation.

PDE and Nitric Oxide Signaling Pathways

This diagram illustrates the dual effect of HTB on cAMP levels via PDE inhibition and the influence of this compound-stimulated NO on the cGMP pathway, both of which lead to the inhibition of platelet activation.

NF-κB Inhibition Pathway

This workflow outlines how this compound and HTB interfere with the NF-κB signaling cascade, which is crucial for the expression of pro-inflammatory genes.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide. These protocols are intended to provide a foundational understanding of the techniques used to derive the presented quantitative data.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

-

Objective: To determine the IC50 of this compound and HTB on platelet aggregation in whole blood.

-

Methodology:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).

-

Incubation: Aliquots of whole blood are incubated with varying concentrations of the test compounds (this compound or HTB) or vehicle control for a specified time at 37°C.

-

Agonist Addition: Platelet aggregation is initiated by adding a known agonist, such as adenosine diphosphate (B83284) (ADP) or collagen, to the blood samples.

-

Measurement: The extent of platelet aggregation is measured using an aggregometer. In whole blood, impedance aggregometry is often used, where platelet aggregation on electrodes causes a change in electrical impedance.

-

Data Analysis: The percentage of aggregation inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

COX-2 Mediated PGE2 Production Assay

This assay quantifies the inhibition of COX-2 activity by measuring the production of its downstream product, prostaglandin E2 (PGE2).

-

Objective: To determine the IC50 of this compound and HTB on COX-2 activity in a cellular context.

-

Methodology:

-

Cell Culture and Stimulation: Human whole blood or isolated peripheral blood mononuclear cells are used. The cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.

-

Inhibitor Treatment: The LPS-stimulated cells are treated with various concentrations of this compound, HTB, or a reference inhibitor (e.g., aspirin) for a defined period.

-

PGE2 Measurement: The cell supernatants are collected, and the concentration of PGE2 is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated for each inhibitor concentration compared to the LPS-stimulated control without an inhibitor. The IC50 value is then calculated from the resulting dose-response curve.

-

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the activation of NF-κB by observing its binding to a labeled DNA probe.

-

Objective: To assess the inhibitory effect of this compound and HTB on the nuclear translocation and DNA binding of NF-κB.

-

Methodology:

-

Cell Treatment: A suitable cell line (e.g., HUVECs) is treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of different concentrations of this compound or HTB.

-

Nuclear Extract Preparation: After treatment, nuclear proteins are extracted from the cells.

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the binding of active NF-κB.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shifted" band indicates the presence of the NF-κB-DNA complex.

-

Data Analysis: The intensity of the shifted band is quantified. The percentage of inhibition of NF-κB binding is determined by comparing the band intensity in the inhibitor-treated samples to the stimulated control. The IC50 for inhibition of NF-κB activation can be estimated from these data.

-

Conclusion

The pharmacodynamics of this compound and its active metabolite HTB are characterized by a multi-target engagement that confers a unique antiplatelet and anti-inflammatory profile. Their ability to inhibit COX-1, PDE, and NF-κB, while also modulating NO signaling, provides a broader spectrum of activity than traditional antiplatelet agents. The quantitative data and methodologies presented in this guide offer a comprehensive resource for researchers seeking to further investigate these mechanisms or develop novel therapeutics targeting these pathways. A thorough understanding of these complex interactions is paramount for the strategic development of next-generation antithrombotic and anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A 4-trifluoromethyl derivative of salicylate, this compound, stimulates nitric oxide production by human neutrophils: role in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-trifluoromethyl derivatives of salicylate, this compound and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-trifluoromethyl derivatives of salicylate, this compound and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, this compound, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Triflusal's Effect on the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflusal, a platelet aggregation inhibitor structurally related to salicylates, exerts its primary antithrombotic effects through modulation of the arachidonic acid cascade. Unlike its predecessor, aspirin (B1665792), this compound and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit a multi-faceted mechanism of action. This guide provides a comprehensive technical overview of this compound's interaction with the arachidonic acid pathway, detailing its impact on cyclooxygenase (COX) enzymes, thromboxane (B8750289) and prostacyclin synthesis, and other related signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of the core mechanisms.

Introduction

The arachidonic acid (AA) cascade is a pivotal metabolic pathway that produces a class of bioactive lipids known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes.[1][2] These molecules are critical regulators of numerous physiological processes, including hemostasis, inflammation, and vascular tone.[2] Dysregulation of the AA cascade is implicated in the pathophysiology of various cardiovascular and inflammatory diseases.

This compound (2-acetoxy-4-(trifluoromethyl)benzoic acid) is an antiplatelet agent used in the prevention of thromboembolic events.[3][4] Its mechanism of action is centered on the inhibition of platelet aggregation, primarily through its effects on the AA cascade.[4] this compound is rapidly deacetylated in the liver to its main active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which possesses a long plasma half-life and contributes significantly to the drug's overall effect.[5][6] This guide delves into the specific molecular interactions of this compound and HTB within the arachidonic acid pathway.

Mechanism of Action

This compound's primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor of thromboxane A2 (TXA2).[3][7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[7] By inhibiting COX-1, this compound reduces TXA2 production, thereby attenuating platelet aggregation and thrombus formation.[5][7]

Notably, this compound's effect on COX-1 is reported to be less potent than that of aspirin.[5] A key differentiator of this compound is the activity of its metabolite, HTB, which contributes to the antiplatelet effect through mechanisms independent of COX-1 inhibition. HTB has been shown to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP inhibits platelet activation and aggregation.[8] Furthermore, this compound has demonstrated antioxidant properties, which may contribute to its overall cardiovascular protective effects.[7]

Signaling Pathways

The following diagram illustrates the arachidonic acid cascade and the points of intervention for this compound and its active metabolite, HTB.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its metabolite HTB.

Table 1: Inhibition of Platelet Aggregation

| Drug | Inducer | Concentration | Inhibition (%) | Reference |

| This compound | ADP (2.5 µmol/l) | 600 mg/day x 15 days (in vivo) | 67 | [5] |

| Aspirin | ADP (2.5 µmol/l) | 400 mg/day x 15 days (in vivo) | 46 | [5] |

| HTB | - | 1 mmol/l (in vitro) | 18 (aggregates) | [9] |

Table 2: Inhibition of Thromboxane B2 (TXB2) Synthesis

| Drug | Concentration | Inhibition (%) | Reference |

| This compound | 600 mg/day x 15 days (in vivo) | 85 | [5] |

| Aspirin | 400 mg/day x 15 days (in vivo) | 99 | [5] |

Table 3: Effect on Prostacyclin (as 6-keto-PGF1α) Synthesis

| Drug | Concentration | Effect | Reference |

| This compound | 600 mg/day x 15 days (in vivo) | No significant change | [5] |

| Aspirin | 400 mg/day x 15 days (in vivo) | >95% reduction | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

Arachidonic acid

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Test compound (this compound, HTB)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents and dilute to working concentrations in COX Assay Buffer.

-

Plate Setup: In a 96-well plate, set up triplicate wells for background, 100% initial activity (control), and inhibitor tests.

-

Reagent Addition:

-

Background wells: Add assay buffer and hemin.

-

Control wells: Add assay buffer, hemin, and COX enzyme.

-

Inhibitor wells: Add assay buffer, hemin, COX enzyme, and the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add TMPD working solution followed by arachidonic acid working solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[10][11][12]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP).[13]

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., 3.8% sodium citrate)

-

Platelet aggregation inducers (e.g., ADP, collagen, arachidonic acid)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood in tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).

-

-

Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the test compound (this compound or HTB) or vehicle control and incubate for a specified time.

-

Add the platelet aggregation inducer.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: Determine the maximum percentage of aggregation from the aggregation curve.[14][15][16][17]

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a radioassay method for measuring cAMP-specific PDE activity.[9][18][19]

Materials:

-

[³H]-cAMP

-

Unlabeled cAMP

-

PDE enzyme source (e.g., platelet lysate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Snake venom (5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, PDE enzyme source, and the test compound (HTB) or vehicle control.

-

Reaction Initiation: Add a mixture of [³H]-cAMP and unlabeled cAMP to start the reaction. Incubate at 30°C for a defined period.

-

Reaction Termination: Stop the reaction by boiling the tubes.

-

Conversion to Adenosine: Add snake venom to convert the [³H]-AMP to [³H]-adenosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine.

-

Measurement: Elute the [³H]-adenosine and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [³H]-cAMP hydrolyzed and determine the PDE activity. Calculate the percentage of inhibition and the IC50 value for the test compound.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method for assessing antioxidant activity.[20][21][22]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Test compound (this compound)

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Reaction: In a test tube or microplate well, mix the DPPH solution with the test compound at various concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value of the test compound.

Conclusion

This compound demonstrates a complex and advantageous mechanism of action within the arachidonic acid cascade. Its primary effect is the irreversible inhibition of COX-1, leading to a reduction in pro-aggregatory thromboxane A2 synthesis. Crucially, this is complemented by the activity of its main metabolite, HTB, which inhibits phosphodiesterase, thereby increasing anti-aggregatory cAMP levels. This dual mechanism, coupled with a lesser impact on prostacyclin synthesis compared to aspirin and potential antioxidant effects, positions this compound as a significant therapeutic agent in the prevention of thromboembolic diseases. Further research to elucidate the precise quantitative aspects of its interactions with COX and PDE enzymes will provide an even deeper understanding of its pharmacological profile.

References

- 1. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. Pharmacokinetics of this compound and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 4.3. Platelet Aggregometry Assay [bio-protocol.org]

- 14. biodatacorp.com [biodatacorp.com]

- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 17. Testing platelet aggregation activity [protocols.io]

- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [en.bio-protocol.org]

- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

Triflusal's Impact on Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal, a platelet aggregation inhibitor, has long been recognized for its role in the secondary prevention of cardiovascular events. While its primary mechanism of action involves the inhibition of platelet cyclooxygenase-1 (COX-1), emerging evidence suggests that this compound and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), exert significant effects on endothelial cell function. This technical guide provides an in-depth analysis of this compound's impact on the endothelium, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Core Mechanisms of Action on Endothelial Cells

This compound's influence on endothelial cells extends beyond its well-documented antiplatelet effects. Key mechanisms include the modulation of nitric oxide (NO) production, inhibition of the NF-κB signaling pathway, and regulation of arachidonic acid metabolism, which collectively contribute to its protective effects on the vascular endothelium.[1]

Modulation of Cyclooxygenase (COX) Pathway

This compound selectively inhibits platelet COX-1, thereby reducing the synthesis of thromboxane (B8750289) A2, a potent vasoconstrictor and platelet aggregator.[1] Unlike aspirin (B1665792), this compound has a minimal effect on endothelial COX, thus preserving the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This selective action is a key differentiator from aspirin and contributes to a more favorable gastrointestinal safety profile.

Influence on Nitric Oxide (NO) Bioavailability

This compound has been shown to stimulate the production of nitric oxide (NO), a critical signaling molecule in the endothelium that mediates vasodilation, inhibits platelet aggregation, and reduces inflammation. While some studies suggest this effect may be indirect, through the stimulation of NO production by neutrophils, the resulting increase in NO bioavailability has profound implications for endothelial function.[2] The main metabolite, HTB, has also been shown to increase nitric oxide synthase activity.[3]

Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes in endothelial cells, including adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1).[4][5] this compound has been reported to inhibit the activation of NF-κB, thereby potentially reducing the expression of these inflammatory mediators and attenuating the inflammatory response at the endothelial surface.[6]

Quantitative Data on Endothelial Cell Function

The following tables summarize the quantitative effects of this compound and its metabolite HTB on various aspects of endothelial cell function, drawing comparisons with aspirin where data is available.

| Parameter | Treatment | Concentration | Cell Type | Result | Citation |

| Platelet Adhesion to Subendothelium | This compound (ex vivo) | 600 mg/day (15 days) | Human Volunteers | 25% inhibition of adhesion | [7] |

| Aspirin (ex vivo) | 400 mg/day (15 days) | Human Volunteers | No significant inhibition of adhesion | [7] | |

| HTB (in vitro) | 1 mmol/L | Human Platelets/Subendothelium | 26% inhibition of adhesion | [7] | |

| Nitric Oxide Synthase Activity | This compound | 10, 100, 1000 µM | Rat Brain Slices | Greater increase than Aspirin | [3] |

| HTB | 10, 100, 1000 µM | Rat Brain Slices | Greater increase than Aspirin | [3] | |

| This compound | Not specified | Human Neutrophils | Increased stimulation of NO synthesis compared to Aspirin | [8] | |

| Inducible Nitric Oxide Synthase Activity | HTB | 10, 100, 1000 µM | Rat Brain Slices | 18%, 21%, and 30% reduction, respectively | [3] |

| Prostacyclin (PGI2) Production | Aspirin | 2.1 µM (1 hr) | Cultured Human Endothelial Cells | 50% inhibition | [9] |

| Aspirin | 6.2 µM (1 hr) | Cultured Human Endothelial Cells | 90% inhibition | [9] |

Signaling Pathways and Experimental Workflows

This compound's Effect on the Cyclooxygenase Pathway

NF-κB Signaling Pathway in Endothelial Cells

Detailed Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

-

Cell Source: Primary Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 2-5% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution, neutralized with medium containing serum, centrifuged, and re-seeded into new culture flasks.[4][8][10][11][12]

Endothelial Cell Migration Assay (Scratch Assay)

-

Cell Seeding: HUVECs are seeded in a multi-well plate and cultured to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip or a specialized cell scraper is used to create a uniform "scratch" or cell-free area in the monolayer.

-

Treatment: The cells are washed to remove debris, and then incubated with culture medium containing this compound, HTB, or a vehicle control.

-

Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., every 6-12 hours) using a phase-contrast microscope.

-

Data Analysis: The width of the scratch is measured at different points, and the rate of cell migration is calculated as the distance migrated over time.[13][14][15][16][17]

Endothelial Cell Migration Assay (Transwell Assay)

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a multi-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).

-

Cell Seeding: HUVECs, pre-treated with this compound, HTB, or vehicle, are seeded into the upper chamber in a serum-free or low-serum medium.

-

Incubation: The plate is incubated for a defined period (e.g., 4-24 hours) to allow for cell migration through the porous membrane towards the chemoattractant.

-

Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet or DAPI). The number of migrated cells is then quantified by counting under a microscope or by measuring the absorbance of the extracted stain.[5][18][19][20][21]

Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: HUVECs are treated with this compound, HTB, or a vehicle control for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[10][22][23][24][25][26]

Measurement of VCAM-1 Expression

-

Cell Stimulation: HUVECs are stimulated with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of this compound or HTB.

-

Cell Lysis or Fixation: For Western blot analysis, cells are lysed to extract total protein. For flow cytometry or immunofluorescence, cells are fixed.

-

Detection:

-

Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against VCAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Flow Cytometry: Fixed cells are incubated with a fluorescently labeled primary antibody against VCAM-1 and analyzed.

-

ELISA: Cell culture supernatants can be analyzed for soluble VCAM-1 (sVCAM-1) using a specific ELISA kit.[27][28][29]

-

eNOS Activity Assay (L-citrulline conversion assay)

-

Cell Treatment: Endothelial cells are treated with this compound, HTB, or vehicle control.

-

Cell Lysis: Cells are lysed in a buffer that preserves enzyme activity.

-

Assay Reaction: The cell lysate is incubated with a reaction mixture containing L-[14C]arginine, NADPH, and other necessary cofactors.

-

Separation and Quantification: The reaction is stopped, and the radiolabeled L-citrulline produced is separated from the unreacted L-arginine using ion-exchange chromatography. The amount of L-citrulline is then quantified by scintillation counting, which is indicative of eNOS activity.[19][30]

Conclusion

This compound demonstrates a multifaceted impact on endothelial cell function that extends beyond its primary antiplatelet activity. By selectively preserving endothelial prostacyclin synthesis, potentially increasing nitric oxide bioavailability, and inhibiting the pro-inflammatory NF-κB signaling pathway, this compound contributes to the maintenance of endothelial homeostasis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in modulating endothelial function and mitigating vascular disease. Further in-depth studies are warranted to fully elucidate the direct molecular interactions and long-term consequences of this compound and its metabolite HTB on the vascular endothelium.

References

- 1. Endothelial cell migration assay. A quantitative assay for prediction of in vivo biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of this compound on human platelet aggregation and secretion: the role of nitric oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paradoxical Activation of Endothelial Nitric Oxide Synthase by NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial cell-specific NF-kappaB inhibition protects mice from atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recovery of Endothelial Cell Prostacyclin Production after Inhibition by Low Doses of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proliferating and quiescent human umbilical vein endothelial cells (HUVECs): a potential in vitro model to evaluate contrast agents for molecular imaging of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pro-apoptotic BIM is an essential initiator of physiological endothelial cell death independent of regulation by FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-hydroxytryptamine evokes endothelial nitric oxide synthase activation in bovine aortic endothelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB Activity in Endothelial Cells Is Modulated by Cell Substratum Interactions and Influences Chemokine-Mediated Adhesion of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bidirectional Actions of Hydrogen Peroxide on Endothelial Nitric-oxide Synthase Phosphorylation and Function: CO-COMMITMENT AND INTERPLAY OF Akt AND AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of endothelial nitric oxide synthase activation in endothelial cells by S1P1 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. content-assets.jci.org [content-assets.jci.org]

- 24. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Expression of vascular cell adhesion molecule-1 (VCAM-1) by human brain microvessel endothelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Alterations in intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Vascular cell adhesion molecule-1 (VCAM-1) gene transcription and expression are regulated through an antioxidant-sensitive mechanism in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Understanding endothelial cell apoptosis: what can the transcriptome, glycome and proteome reveal? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Activity Relationship of Triflusal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflusal, a salicylic (B10762653) acid derivative, is an established antiplatelet agent with a multifaceted mechanism of action. Its therapeutic effects are attributed to the irreversible inhibition of cyclooxygenase-1 (COX-1), modulation of phosphodiesterase (PDE) activity, and inhibition of nuclear factor-kappa B (NF-κB) signaling, alongside the stimulation of nitric oxide (NO) synthesis. The primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its pharmacological profile. This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of this compound and its derivatives. While a comprehensive quantitative SAR study on a broad series of novel this compound derivatives is not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge on this compound and HTB, outlines the key experimental protocols for evaluating the biological activity of potential derivatives, and presents a framework for future SAR investigations.

Introduction: this compound and its Mechanism of Action

This compound, or 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor used in the prevention and treatment of thromboembolic diseases.[1][2] Unlike its structural relative, acetylsalicylic acid (aspirin), this compound exhibits a distinct pharmacological profile. Its primary mechanism involves the irreversible acetylation of COX-1 in platelets, thereby inhibiting the synthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet agonist.[3]

Furthermore, this compound and its main metabolite, HTB, have been shown to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Elevated cAMP levels, in turn, inhibit platelet activation. Another key aspect of this compound's action is the inhibition of the transcription factor NF-κB, which plays a crucial role in inflammatory processes and the expression of adhesion molecules involved in platelet aggregation.[4] this compound also promotes the synthesis of nitric oxide, a vasodilator and inhibitor of platelet adhesion and aggregation.[4]

The multifaceted nature of this compound's mechanism of action, involving several key signaling pathways, makes the exploration of its derivatives a promising avenue for the development of novel antiplatelet agents with potentially improved efficacy and safety profiles.

Known Structure-Activity Relationships: this compound and its Metabolite HTB

Currently, detailed quantitative structure-activity relationship (SAR) data for a systematically modified series of this compound derivatives are scarce in the published literature. However, a qualitative SAR can be inferred from the activities of this compound and its primary metabolite, HTB.

-

The Acetoxy Group: The 2-acetoxy group of this compound is crucial for its irreversible inhibition of COX-1, similar to aspirin. This group is responsible for acetylating the serine residue in the active site of the enzyme.

-

The Trifluoromethyl Group: The trifluoromethyl group at the 4-position of the benzoic acid ring is a key distinguishing feature of this compound. This electron-withdrawing group significantly influences the electronic properties and lipophilicity of the molecule, which likely contributes to its distinct pharmacological profile compared to aspirin.

-

The Carboxylic Acid Group: The carboxylic acid moiety is essential for binding to the active site of COX enzymes.

-

The Hydroxylated Metabolite (HTB): The active metabolite, HTB, is formed by the deacetylation of this compound. HTB is a reversible inhibitor of COX-1 and is also a potent inhibitor of phosphodiesterase.[3] This indicates that the free hydroxyl group at the 2-position is compatible with antiplatelet activity, albeit through a different mechanism of COX-1 inhibition (reversible vs. irreversible).

A systematic SAR study would involve the synthesis of this compound analogs with modifications at these key positions to quantitatively assess the impact on COX-1, PDE, and NF-κB inhibition.

Data Presentation: Biological Activities of this compound and a Reference Compound

The following table summarizes the available quantitative data for this compound and its main metabolite, HTB, in comparison to the well-known antiplatelet agent, aspirin. The lack of published data on a series of this compound derivatives prevents the creation of a comprehensive SAR table.

| Compound | Target | Assay | IC50 | Reference |

| This compound | Platelet Aggregation | Arachidonic Acid-induced | 0.8 mM | |

| Aspirin | Platelet Aggregation | Arachidonic Acid-induced | < 0.1 mM | |

| HTB | Cyclooxygenase | Reversible Inhibition | 15x more potent than Salicylic Acid |

Experimental Protocols for SAR Studies of this compound Derivatives

To establish a quantitative SAR for a novel series of this compound derivatives, a battery of in vitro assays is required. The following sections detail the methodologies for the key experiments.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would typically start from 4-(trifluoromethyl)salicylic acid. Standard organic chemistry reactions can be employed to modify the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring. For example, esterification or amidation of the carboxylic acid, etherification or acylation of the hydroxyl group, and introduction of different substituents on the aromatic ring would generate a library of analogs for SAR studies.

In Vitro Platelet Aggregation Assay

This assay is fundamental to assess the primary antiplatelet activity of the synthesized compounds.

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human volunteers into tubes containing 3.8% sodium citrate (B86180) (9:1, blood:citrate).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used as a reference (100% aggregation).

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

Pre-warm the PRP to 37°C for 10 minutes.

-

Add the test compound (this compound derivative) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (B83284) (ADP), collagen, or arachidonic acid.

-

Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated relative to the light transmission of PPP.

-

The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from the dose-response curve.

-

Cyclooxygenase-1 (COX-1) Inhibition Assay

This assay determines the inhibitory activity of the derivatives against a key molecular target of this compound.

Principle: The activity of COX-1 is measured by quantifying the production of prostaglandins (B1171923) (e.g., PGE2) or thromboxane B2 (TXB2) from arachidonic acid. The inhibitory effect of the compounds is determined by the reduction in the product formation.

Protocol:

-

Enzyme and Substrate Preparation:

-

Use a commercially available purified ovine or human COX-1 enzyme.

-

Prepare a solution of arachidonic acid in an appropriate buffer.

-

-

Inhibition Assay:

-

Pre-incubate the COX-1 enzyme with various concentrations of the this compound derivative or a reference inhibitor (e.g., aspirin, ibuprofen) for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

-

Quantification of Product:

-

Measure the amount of PGE2 or TXB2 produced using a commercially available Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Phosphodiesterase (PDE) Inhibition Assay

This assay evaluates the effect of the derivatives on another important target in the antiplatelet action of this compound.

Principle: PDE activity is measured by quantifying the hydrolysis of cyclic nucleotides (cAMP or cGMP). The inhibitory effect is determined by the reduction in the rate of hydrolysis.

Protocol:

-

Enzyme and Substrate Preparation:

-

Use a commercially available purified phosphodiesterase enzyme (e.g., PDE3 or PDE5).

-

Prepare a solution of cAMP or cGMP.

-

-

Inhibition Assay:

-

Pre-incubate the PDE enzyme with various concentrations of the this compound derivative or a reference inhibitor (e.g., IBMX, milrinone) in an assay buffer.

-

Initiate the reaction by adding the cyclic nucleotide substrate.

-

Incubate for a set time at 30°C or 37°C.

-

-

Quantification of Product:

-

The amount of remaining cAMP or cGMP can be quantified using various methods, including commercially available luminescent or fluorescent assay kits. These kits often employ a coupled-enzyme system where the remaining cyclic nucleotide is converted into a detectable signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Nuclear Factor-Kappa B (NF-κB) Inhibition Assay

This assay assesses the anti-inflammatory potential of the derivatives by measuring their ability to inhibit the NF-κB signaling pathway.

Principle: NF-κB activation is typically measured using a reporter gene assay. In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.

-

Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Inhibition Assay:

-

Plate the transfected cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivative or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay reagent.

-

Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

-

Data Analysis:

-

Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of this compound's Antiplatelet Action

Caption: Signaling pathways modulated by this compound and its derivatives leading to antiplatelet effects.

Experimental Workflow for SAR Study

Caption: A typical workflow for the structural activity relationship study of this compound derivatives.

Conclusion and Future Directions

This compound remains a valuable antiplatelet agent with a complex and advantageous mechanism of action. While the direct SAR of a broad range of its derivatives is not well-documented in the public domain, the foundational knowledge of its activity and that of its primary metabolite, HTB, provides a strong basis for future drug discovery efforts. The experimental protocols detailed in this guide offer a clear roadmap for researchers to synthesize and evaluate novel this compound analogs.

Future research should focus on the systematic synthesis and in vitro testing of this compound derivatives to establish a quantitative SAR. This would involve modifying the trifluoromethyl, acetoxy, and carboxylic acid groups to understand their influence on the inhibition of COX-1, PDE, and NF-κB. Such studies could lead to the identification of new lead compounds with enhanced potency, selectivity, and improved pharmacokinetic and pharmacodynamic properties, ultimately contributing to the development of safer and more effective antiplatelet therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on anti-platelet agents. V. Synthesis and structure-activity relationship of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triflusal's Neuroprotective Potential: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the potential neuroprotective effects of Triflusal. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the experimental methodologies, quantitative outcomes, and mechanistic insights from key preclinical studies. This compound, a platelet aggregation inhibitor with structural similarities to salicylates, has demonstrated promising neuroprotective properties in various models of neurodegenerative diseases, particularly Alzheimer's disease and cerebral ischemia.

Executive Summary

Preclinical research indicates that this compound exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily recognized for its anti-inflammatory properties, this compound has been shown to modulate key signaling pathways involved in neuronal survival and plasticity. In animal models of Alzheimer's disease, this compound treatment has been associated with a reduction in amyloid-beta plaque burden, decreased neuroinflammation, and improved cognitive function. In models of ischemic stroke, this compound has been demonstrated to reduce infarct volume and suppress the inflammatory response. The core mechanisms underlying these effects appear to involve the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the CREB signaling pathway, which leads to the upregulation of neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF).

Data Presentation: Summary of Quantitative Outcomes

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound in Preclinical Models of Alzheimer's Disease

| Animal Model | Dosage and Administration | Duration | Key Quantitative Outcomes | Reference |

| Tg2576 Transgenic Mice | 30 mg/kg/day, oral gavage | 3-5 months | - 37% reduction in dense-core amyloid plaques at 13 months.[1] - 57% reduction in dense-core amyloid plaques at 18 months.[1] - 25% decrease in astrocyte number in the CA1 region at 13 months.[1] - 40% decrease in astrocyte number in the entorhinal cortex and CA1 region at 18 months.[1] - Significant rescue of spatial memory deficits in the Morris water maze test.[1][2] | [1] |

| APP23 Transgenic Mice | Not specified | Not specified | - Reduced inflammation surrounding endothelin-induced infarcts.[2] | [2] |

Table 2: Effects of this compound in Preclinical Models of Cerebral Ischemia

| Animal Model | Dosage and Administration | Duration | Key Quantitative Outcomes | Reference |

| Male Wistar Rats (MCAO) | 10 mg/kg and 30 mg/kg, oral | Single dose | - Significant reduction in infarct volume at 30 mg/kg. - No significant reduction in infarct volume at 10 mg/kg. - Significant decrease in IL-1β protein levels in the ipsilateral cortex at 30 mg/kg. | |

| Postnatal Day 9 Rats (Excitotoxic Injury) | 30 mg/kg, oral | Single dose (post-treatment) | - Drastic reduction in lesion size. - Downregulation of microglial and astroglial response. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and extension of these findings.

Alzheimer's Disease Model: Tg2576 Transgenic Mice

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation.[1]

-

Treatment:

-

Cognitive Assessment (Morris Water Maze):

-

Spatial reference learning and memory were assessed in a circular pool filled with opaque water.

-

Mice were trained to find a hidden platform over several days.

-

Parameters measured included escape latency (time to find the platform) and path length.

-

Probe trials were conducted where the platform was removed to assess spatial memory retention.[1]

-

-

Histopathological Analysis:

-

Brains were harvested and processed for immunohistochemistry.

-

Antibodies were used to detect amyloid-beta plaques (Thioflavin-S staining for dense-core plaques), astrocytes (GFAP), and microglia (Iba1).[1]

-

Quantitative analysis of plaque load and glial cell numbers was performed using stereological methods.[1]

-

-

Biochemical Analysis:

-

Brain tissue was homogenized for protein and RNA extraction.

-

ELISA was used to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

-

Western blotting was performed to assess the levels of proteins in the CREB signaling pathway (e.g., c-fos, BDNF).[1]

-

Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Male Wistar rats.

-

Surgical Procedure (Permanent MCAO):

-

Anesthesia was induced and maintained throughout the surgery.

-

A midline incision was made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA was ligated and a nylon monofilament was inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament was left in place to induce permanent ischemia.

-

-

Treatment:

-

This compound was administered orally at doses of 10 mg/kg or 30 mg/kg immediately after MCAO.

-

-

Infarct Volume Assessment:

-

After a set period (e.g., 24 or 72 hours), the animals were euthanized and their brains were removed.

-

The brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

The infarct volume was calculated by integrating the unstained areas across all brain slices.

-

-

Immunohistochemistry:

-

Brain sections were stained for markers of inflammation, such as microglia (Iba1) and pro-inflammatory cytokines (e.g., IL-1β).

-

Signaling Pathways and Mechanistic Insights

The neuroprotective effects of this compound are attributed to its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

This compound's Anti-Inflammatory Mechanism via NF-κB Inhibition

This compound is believed to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.

References

- 1. This compound reduces dense-core plaque load, associated axonal alterations and inflammatory changes, and rescues cognition in a transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces dense-core plaque load, associated axonal alterations and inflammatory changes, and rescues cognition in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Triflusal Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triflusal, a prominent antiplatelet agent, and explores the landscape of its analogues. The document delves into the multi-faceted mechanism of action of this compound, details synthetic methodologies for its derivatives, and presents a structure-activity relationship (SAR) analysis based on available quantitative data. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-thrombotic agents.

Introduction to this compound

This compound, or 2-acetoxy-4-(trifluoromethyl)benzoic acid, is an antiplatelet drug structurally related to acetylsalicylic acid (aspirin).[1][2] Developed by J. Uriach and Company and first commercialized in 1981, it is used for the secondary prevention of ischemic stroke and other cardiovascular events.[3] Unlike aspirin (B1665792), this compound exhibits a multi-target mechanism of action that contributes to its efficacy and potentially more favorable safety profile, particularly a lower risk of bleeding complications.[2][4]

The core of this compound's therapeutic action lies in its ability to inhibit platelet aggregation through several distinct biochemical pathways. Upon administration, it is rapidly absorbed and metabolized in the liver to its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which itself possesses significant antiplatelet properties.[3] The exploration of this compound analogues is driven by the goal of optimizing its therapeutic index—enhancing antiplatelet efficacy while minimizing adverse effects.

Mechanism of Action and Key Signaling Pathways

This compound and its metabolite HTB exert their antiplatelet effects through a combination of mechanisms, making it a unique agent in thrombosis management. These pathways include the inhibition of cyclooxygenase (COX), modulation of phosphodiesterase (PDE), inhibition of nuclear factor-κB (NF-κB), and stimulation of nitric oxide (NO) synthesis.

Cyclooxygenase (COX) Inhibition

Similar to aspirin, this compound irreversibly inhibits the COX-1 enzyme in platelets by acetylating its active site.[3] This action blocks the conversion of arachidonic acid into thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[3] However, this compound demonstrates a degree of selectivity, sparing the arachidonic acid metabolic pathway in endothelial cells, which may contribute to its better gastrointestinal safety profile compared to aspirin.

Phosphodiesterase (PDE) Inhibition and Nitric Oxide (NO) Synthesis

Both this compound and its metabolite HTB inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP inhibits calcium mobilization, a critical step in platelet activation and aggregation.[5] Furthermore, this compound has been shown to stimulate the production of nitric oxide (NO) in neutrophils.[2] NO is a potent vasodilator and inhibitor of platelet adhesion and aggregation, further contributing to the antithrombotic effect.

Nuclear Factor-κB (NF-κB) Inhibition

A significant differentiator for this compound and its analogues is their potent inhibition of NF-κB activation.[4] NF-κB is a transcription factor that regulates the expression of various pro-inflammatory and pro-thrombotic genes, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, this compound derivatives can reduce the inflammatory component of atherothrombosis. Studies have shown that the 4-trifluoromethyl group on the salicylate (B1505791) molecule is crucial for this enhanced inhibitory effect on NF-κB activation.[4]

Synthesis of this compound and its Analogues

The development of novel this compound analogues requires robust and flexible synthetic strategies. The core structure, a substituted salicylic (B10762653) acid, allows for modifications at the carboxylic acid (position 1), the hydroxyl group (position 2), and on the aromatic ring.

General Synthetic Strategy

A common approach to synthesizing this compound analogues, such as salicylanilides, involves a one-pot condensation reaction.[6] This methodology can be adapted to create a variety of derivatives for SAR studies. The general workflow begins with a substituted salicylic acid, which is then activated and reacted with a nucleophile (e.g., an amine or alcohol) to form an amide or ester linkage.

Experimental Protocol: Synthesis of a Representative Salicylanilide Analogue

This protocol is adapted from established methods for the synthesis of fluoro- and trifluoromethyl-substituted salicylanilides.[6]

Objective: To synthesize 2-hydroxy-N-phenyl-4-(trifluoromethyl)benzamide, a direct amide analogue of this compound's active metabolite, HTB.

Materials:

-

2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Aniline (B41778) (1.1 eq)

-

Phosphorous trichloride (B1173362) (PCl₃) (0.5 eq)

-

Xylene (solvent)

Procedure:

-

A mixture of 2-hydroxy-4-(trifluoromethyl)benzoic acid and aniline is suspended in dry xylene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Phosphorous trichloride is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is heated to 120 °C and refluxed for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed sequentially with hot water (70 °C) and a 10% ethanol-water solution to remove unreacted starting materials and byproducts.

-

The solid product is dried under vacuum to yield the desired salicylanilide. Purity can be assessed by NMR and HRMS, and further purification can be achieved by recrystallization if necessary.

Structure-Activity Relationship (SAR) and Biological Data

The systematic modification of the this compound structure allows for the elucidation of key pharmacophores responsible for its biological activity. While extensive SAR studies on a broad series of direct this compound analogues are not widely published, valuable insights can be drawn from comparative studies with aspirin and their respective metabolites.

Quantitative Biological Data

The following table summarizes key quantitative data comparing the inhibitory activities of this compound, its metabolite HTB, aspirin, and its metabolite salicylic acid. This data highlights the significant impact of the 4-trifluoromethyl group.

| Compound | Target/Assay | IC₅₀ (mM) | Potency vs. Aspirin/Salicylate | Reference |

| This compound | Platelet Aggregation (AA-induced) | 0.8 | Weaker | [7] |

| Aspirin | Platelet Aggregation (AA-induced) | < 0.1 | - | [7] |

| This compound | NF-κB Inhibition -> iNOS (Nitrite Production) | 1.13 ± 0.12 | ~5.4x Stronger | [4] |

| Aspirin | NF-κB Inhibition -> iNOS (Nitrite Production) | 6.08 ± 1.53 | - | [4] |

| HTB | NF-κB Inhibition -> iNOS (Nitrite Production) | 1.84 ± 0.34 | ~5.0x Stronger | [4] |

| Salicylic Acid | NF-κB Inhibition -> iNOS (Nitrite Production) | 9.16 ± 1.90 | - | [4] |

| HTB | COX Inhibition (Reversible) | - | ~15x Stronger | [7] |

| Salicylic Acid | COX Inhibition (Reversible) | - | - | [7] |

AA: Arachidonic Acid; HTB: 2-hydroxy-4-(trifluoromethyl)benzoic acid

SAR Insights

-

Role of the 4-Trifluoromethyl Group: The most critical insight from the available data is the profound effect of the CF₃ group at the 4-position. The incorporation of this group significantly enhances the inhibitory effect on NF-κB activation and subsequent iNOS induction, with this compound and HTB being approximately 5 times more potent than aspirin and salicylic acid, respectively.[4] This suggests that the electron-withdrawing nature and lipophilicity of the CF₃ group are key to this distinct mechanism of action.

-

Role of the Acetyl Group: The acetyl group at the 2-hydroxy position is essential for the irreversible inhibition of COX-1, which is the primary mechanism for aspirin and a contributor for this compound. However, for the inhibition of NF-κB, the acetyl group is not a key requirement.[4] The deacetylated metabolite, HTB, remains a highly potent inhibitor of NF-κB activation, indicating that the core 4-(trifluoromethyl)salicylic acid structure is the primary driver of this effect.

-

Metabolite Activity: The main metabolite of this compound, HTB, is a potent reversible inhibitor of cyclooxygenase, approximately 15 times more potent than salicylic acid.[7] This contributes significantly to the overall and sustained antiplatelet effect of this compound administration.

Conclusion and Future Directions

This compound stands out as a valuable antiplatelet agent with a unique, multi-target profile that includes inhibition of COX-1, PDE, and the NF-κB signaling pathway. The available data strongly indicates that the 4-trifluoromethyl substitution on the salicylic acid scaffold is a key determinant of its enhanced potency, particularly in modulating inflammatory pathways relevant to atherothrombosis.

Future research in the discovery of this compound analogues should focus on:

-

Systematic SAR Studies: Synthesizing and evaluating series of analogues with modifications to the acyl group (exploring alternatives to acetate), the position and nature of the halogenated substituent on the aromatic ring, and the core scaffold itself.

-

Target Selectivity: Investigating the selectivity of new analogues for different PDE isoforms and their relative inhibitory activity against COX-1 versus COX-2 to fine-tune the balance between antiplatelet efficacy and potential side effects.

-

Pharmacokinetic Profiling: Characterizing the metabolic stability and pharmacokinetic profiles of new analogues to identify candidates with improved bioavailability and duration of action.

By leveraging the foundational knowledge of this compound's unique pharmacology and employing rational drug design principles, the development of next-generation antiplatelet agents with superior efficacy and safety is an attainable goal.

References

- 1. Synthesis, antiaggregation and antitrombotic activities of new derivatives of hydroxybenzoic acids with tauric fragment - Brel - Pharmacy & Pharmacology [journals.eco-vector.com]

- 2. This compound: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-trifluoromethyl derivatives of salicylate, this compound and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]